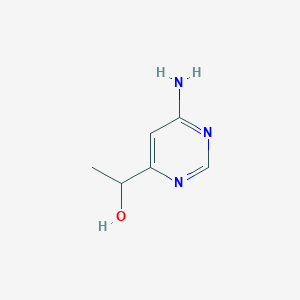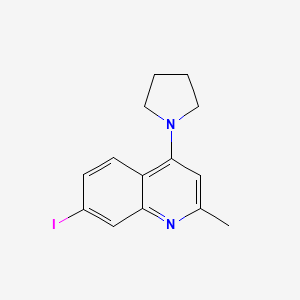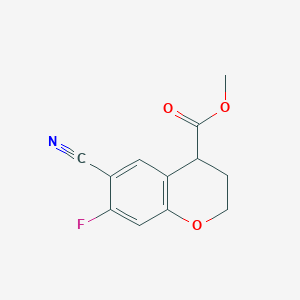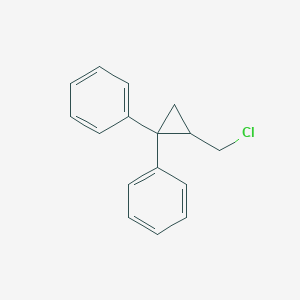![molecular formula C41H59ClNPPd B8462894 chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine](/img/structure/B8462894.png)
chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine is a palladium-based compound widely used as a catalyst in various organic synthesis reactions. It is part of the Buchwald precatalyst family, known for its high stability and reactivity in cross-coupling reactions. This compound is particularly effective in forming carbon-carbon and carbon-nitrogen bonds, making it a valuable tool in the synthesis of complex organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine can be synthesized through a one-step process involving the reaction of dimeric palladacycles with XPhos in dichloromethane. The reaction mixture is stirred at room temperature for one hour, followed by solvent removal and precipitation with pentane. The resulting product is isolated via vacuum filtration and dried under vacuum overnight .
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using similar reaction conditions but with larger quantities of reagents and solvents. Quality control is maintained through techniques like NMR spectroscopy to ensure the purity and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions
chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine undergoes various types of reactions, including:
Oxidation: It can participate in oxidation reactions to form palladium(II) complexes.
Reduction: It can be reduced to form active palladium(0) species.
Substitution: It is involved in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used with this compound include boronic acids, aryl halides, and amines. Typical reaction conditions involve mild temperatures (room temperature to 40°C) and short reaction times (around 30 minutes) to achieve high yields .
Major Products
The major products formed from reactions involving this compound are biaryls, aryl amines, and other complex organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: It is employed in the synthesis of biologically active molecules and natural products.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials .
Mecanismo De Acción
The mechanism of action of chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine involves the formation of an active palladium(0) species through reductive elimination. This active species then participates in the catalytic cycle, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. The molecular targets and pathways involved include the activation of aryl halides and the subsequent coupling with nucleophiles .
Comparación Con Compuestos Similares
Similar Compounds
RuPhos Palladacycle: Similar to chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine but with different ligand structures, offering slightly different reactivity and selectivity.
SPhos Palladacycle: Another member of the Buchwald precatalyst family, known for its high reactivity in cross-coupling reactions.
CPhos Palladacycle: Similar in structure and function but with different steric and electronic properties
Uniqueness
This compound is unique due to its high stability, ease of handling, and broad applicability in various cross-coupling reactions. Its ability to form stable palladium(0) species under mild conditions makes it particularly valuable in organic synthesis .
Propiedades
Fórmula molecular |
C41H59ClNPPd |
|---|---|
Peso molecular |
738.8 g/mol |
Nombre IUPAC |
chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine |
InChI |
InChI=1S/C33H49P.C8H10N.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;9-7-6-8-4-2-1-3-5-8;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1 |
Clave InChI |
NMMPMZWIIQCZBA-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3-Methoxyphenyl)methylamino]acetic acid ethyl ester](/img/structure/B8462819.png)



![2'-Fluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B8462853.png)
![1h-Pyrrolo[3,2-b]pyridine-2-carboxylic acid,1-[(3-chlorophenyl)methyl]-4,5-dihydro-5-oxo-4-phenyl-,ethyl ester](/img/structure/B8462866.png)

![(Z)-8-bromo-5-chloro-2,3-dihydrobenzo[b]oxepine-4-carbaldehyde](/img/structure/B8462875.png)





